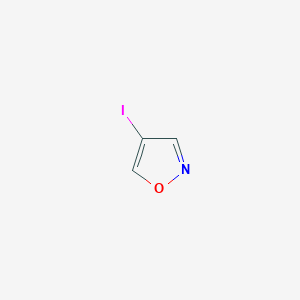![molecular formula C6H12ClNO B1322036 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride CAS No. 54745-74-3](/img/structure/B1322036.png)
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride
Overview
Description
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride, also known as 8-oxabicyclo[3.2.1]octane HCl or OABHCl, is a cyclic organic compound that is the hydrochloride salt of 8-oxabicyclo[3.2.1]octane. This compound has a wide range of applications in scientific research and has been studied extensively in the past few decades. In 2.1]octane HCl will be discussed.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Process : A four-step process for synthesizing 8-oxa-3-aza-bicyclo[3.2.1]octane hydrochloride starting from 5-hydroxymethyl-2-furfuraldehyde was developed, offering a 43-64% overall yield. This process underscores the importance of strict in-process specifications to manage impurities during scale-up (Connolly et al., 2010).
Pharmacophore Characteristics : Studies show that 8-oxa-6-azabicyclo[3.2.1]octanes can be incorporated into various structures exhibiting pharmacophore characteristics found in zoanthamine alkaloids, highlighting its versatility in drug synthesis (Williams et al., 2007).
Application in PI3-kinase/mTOR Inhibition : Research indicates that 8-oxa-3-azabicyclo[3.2.1]octane derivatives exhibit PI3-kinase/mTOR activity. This is particularly exemplified in the synthesis of PKI-179, an orally efficacious dual PI3-kinase/mTOR inhibitor (Venkatesan et al., 2010).
Homochiral Ring Systems Synthesis : Homochiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems are synthesized from carbohydrates, showing the potential for creating complex chiral structures (Francisco et al., 2000).
One-Pot Aminocyclization Method : A novel method for transforming 2,5-tetrahydrofurandimethanol into 8-oxa-3-azabicyclo[3.2.1]octane via one-pot aminocyclization was developed, showcasing an efficient approach to synthesize bioactive molecule building blocks (Cui et al., 2015).
Natural Occurrence and Synthetic Applications : The 2,8-diheterobicyclo[3.2.1]octane ring systems, including 8-oxa-3-azabicyclo[3.2.1]octane, are abundant in nature and are core structures in many biologically active natural products. Their versatile reactivity makes them valuable in organic synthesis (Flores & Díez, 2014).
Safety and Hazards
Future Directions
The 8-azabicyclo[3.2.1]octane scaffold, which is similar to 8-Oxa-3-azabicyclo[3.2.1]octane, is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Therefore, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many researchers .
Mechanism of Action
Target of Action
The primary target of 8-Oxa-3-azabicyclo[32It’s known that this compound is used for the development ofPI3K inhibitors . PI3K (Phosphoinositide 3-kinases) are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Biochemical Pathways
The 8-Oxa-3-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride, it is recommended to store it in a cool, dry place in a tightly closed container, away from oxidizing agents . This suggests that exposure to heat, moisture, and oxidizing agents may affect the stability and efficacy of the compound.
Biochemical Analysis
Biochemical Properties
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used in the development of PI3K inhibitors . The nature of these interactions often involves binding to active sites or altering the conformation of target molecules, thereby modulating their activity.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may cause changes in the expression of genes involved in metabolic pathways, leading to alterations in cellular function. Additionally, it can affect cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can provide insights into its sustained effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity or gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of metabolic processes . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. These interactions can influence metabolic flux and alter the levels of specific metabolites. For example, the compound may inhibit or activate enzymes involved in the synthesis or degradation of important biomolecules, thereby affecting overall metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its biochemical effects. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall biochemical properties. For instance, the compound may accumulate in the nucleus, where it can influence gene expression, or in the mitochondria, where it can affect cellular metabolism .
properties
IUPAC Name |
8-oxa-3-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-2-6-4-7-3-5(1)8-6;/h5-7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADOTNAXKKFKDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1O2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621162 | |
| Record name | 8-Oxa-3-azabicyclo[3.2.1]octane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54745-74-3 | |
| Record name | 8-Oxa-3-azabicyclo[3.2.1]octane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Oxa-3-aza-bicyclo[3.2.1]octane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![8-Oxabicyclo[3.2.1]octan-3-amine](/img/structure/B1321964.png)
![8-Oxabicyclo[3.2.1]octan-3-ol](/img/structure/B1321966.png)




![7-Chlorothieno[3,2-B]pyridine-2-carbonitrile](/img/structure/B1321974.png)

![Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1321980.png)